molecular formula C10H17NO2 B14565375 Ethyl (2E)-2-(methylimino)cyclohexane-1-carboxylate CAS No. 61576-14-5

Ethyl (2E)-2-(methylimino)cyclohexane-1-carboxylate

Cat. No.: B14565375
CAS No.: 61576-14-5
M. Wt: 183.25 g/mol
InChI Key: GYBBLBVPNRCPMB-UHFFFAOYSA-N
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Description

Ethyl (2E)-2-(methylimino)cyclohexane-1-carboxylate is an organic compound with a unique structure that includes a cyclohexane ring, an ethyl ester group, and a methylimino group

Properties

CAS No.

61576-14-5

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl 2-methyliminocyclohexane-1-carboxylate

InChI

InChI=1S/C10H17NO2/c1-3-13-10(12)8-6-4-5-7-9(8)11-2/h8H,3-7H2,1-2H3

InChI Key

GYBBLBVPNRCPMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCCC1=NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-2-(methylimino)cyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with methylamine to form the corresponding imine, followed by esterification with ethyl chloroformate. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(methylimino)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl (2E)-2-(methylimino)cyclohexane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2E)-2-(methylimino)cyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Ethyl (2E)-2-(methylimino)cyclohexane-1-carboxylate can be compared with similar compounds such as:

    Methyl 1-(methylamino)cyclohexane-1-carboxylate: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.

    Cyclohexanone derivatives: Compounds like cyclohexanone oxime and cyclohexanone hydrazone share structural similarities but differ in functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

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